Toceranib-d8 is classified under the category of receptor tyrosine kinase inhibitors. It is derived from the original Toceranib compound (SU11654), which has been extensively studied for its efficacy against specific cancers, including mast cell tumors in dogs and other malignancies in humans. The deuterium labeling offers advantages in research settings, particularly in pharmacokinetic studies where isotopic labeling can elucidate drug behavior in vivo .
The synthesis of Toceranib-d8 involves replacing hydrogen atoms in the original Toceranib structure with deuterium atoms. This process typically employs deuterated reagents and solvents. The general synthetic route includes:
In industrial settings, the production of Toceranib-d8 adheres to similar principles as laboratory synthesis but is scaled up for efficiency. Stringent quality control measures are implemented to ensure that the final product meets regulatory standards for purity and consistency.
The molecular formula for Toceranib-d8 remains similar to that of Toceranib, with the primary difference being the presence of deuterium atoms instead of hydrogen. The structural formula can be represented as follows:
The incorporation of deuterium alters some physical properties, such as solubility and stability, which can be advantageous for certain applications in research .
Toceranib-d8 can undergo various chemical reactions similar to its non-deuterated counterpart:
Reagents commonly used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Optimal conditions typically involve controlled temperature, pressure, and pH levels to maximize yields .
Toceranib-d8 functions primarily as a receptor tyrosine kinase inhibitor. Its mechanism involves binding to the ATP-binding site of receptor tyrosine kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis. This inhibition leads to reduced proliferation and survival of cancer cells.
The efficacy of Toceranib-d8 in inhibiting specific kinases can be quantitatively assessed through various assays that measure cellular responses such as apoptosis induction and cell cycle arrest. The use of deuterated compounds like Toceranib-d8 allows researchers to trace metabolic pathways more accurately due to the distinct mass differences between hydrogen and deuterium .
Relevant data from studies indicate that deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts, which can lead to improved therapeutic profiles .
Toceranib-d8 has several scientific applications:
The unique properties conferred by deuteration make Toceranib-d8 a valuable compound in both clinical research and pharmaceutical development .
Toceranib-d8 is a deuterated analog of the receptor tyrosine kinase inhibitor Toceranib (SU11654). Its structure features eight deuterium atoms (⁸D) strategically incorporated at the pyrrolidine ring of the ethylpyrrolidine side chain, replacing all eight hydrogen atoms in the pyrrolidin-1-yl group. This isotopic labeling preserves the parent compound’s stereochemistry and electronic properties while altering its mass for analytical discrimination. The deuterium atoms are positioned exclusively on the saturated heterocyclic ring, leaving the core pharmacophore—comprising the fluorooxoindolinylidene and dimethylpyrrolecarboxamide moieties—unchanged [1] [3] [5]. This selective deuteration minimizes metabolic alterations at vulnerable sites (e.g., benzylic positions), enhancing stability without affecting target binding affinity [1].
Table 1: Deuterium Labeling Pattern in Toceranib-d8
Structural Region | Deuteration Sites | Biochemical Significance |
---|---|---|
Pyrrolidine ring | 8×H replaced by ⁸D | Metabolic stabilization of alkylamine side chain |
Ethylene linker | Undeuterated | Maintains original conformation & flexibility |
Carboxamide & indolinyl core | Undeuterated | Preserves target binding affinity |
The molecular formula of Toceranib-d8 is C₂₂H₁₇D₈FN₄O₂, confirmed through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This formula corresponds to a molecular weight of 404.51 g/mol, an increase of 8 Da compared to the non-deuterated analog (396.47 g/mol) [1] [2] [3]. Key validation data include:
Deuterium incorporation efficiency exceeds 99%, as verified by isotopic abundance analysis via LC-MS/MS, ensuring minimal protiated contamination [3] [10].
Toceranib-d8 shares near-identical physicochemical properties with its protiated form, with minor differences attributable to deuterium’s higher mass and lower zero-point energy:
Lipophilicity (LogP)
Topological Polar Surface Area (TPSA)
Rotatable Bonds
Table 2: Key Physicochemical Parameters
Property | Toceranib-d8 | Toceranib | Analytical Method |
---|---|---|---|
Molecular weight | 404.51 g/mol | 396.47 g/mol | HRMS |
LogP | 3.2 | 3.1 | RP-HPLC (C18 column) |
TPSA | 75.6 Ų | 75.6 Ų | Computational modeling |
Rotatable bonds | 7 | 7 | Molecular dynamics simulation |
Deuteration enhances Toceranib-d8’s resistance to metabolic and environmental degradation, critical for its use as an analytical standard:
Photostability
Thermal Stability
pH Sensitivity
Table 3: Stability Profile Under Stress Conditions
Condition | Degradation Rate (Toceranib-d8) | Degradation Rate (Toceranib) | Major Degradants |
---|---|---|---|
UV light (254 nm, 48 h) | <5% | 15% | Cis-trans isomerized indolinylidene |
40°C/75% RH, 4 weeks | 8% | 22% | Carboxamide hydrolyte |
pH 2.0, 24 h | 12% | 18% | Ring-opened indole |
pH 10.0, 24 h | 9% | 15% | Decarboxylated pyrrole |
RH = Relative humidity
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7